Cas no 2060051-20-7 (2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]-)
![2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/2060051-20-7x500.png)
2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]- 化学的及び物理的性質
名前と識別子
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- 2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]-
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- インチ: 1S/C17H23NO/c1-12(2)13-5-7-14(8-6-13)15-11-18-16(19)17(15)9-3-4-10-17/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,18,19)
- InChIKey: WXFIBVSSXOYZSA-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2(CCCC2)C(C2=CC=C(C(C)C)C=C2)CN1
2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331147-0.1g |
4-[4-(propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one |
2060051-20-7 | 95.0% | 0.1g |
$1031.0 | 2025-03-18 | |
Enamine | EN300-331147-2.5g |
4-[4-(propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one |
2060051-20-7 | 95.0% | 2.5g |
$2295.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063529-1g |
4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one |
2060051-20-7 | 95% | 1g |
¥5873.0 | 2023-03-11 | |
Enamine | EN300-331147-0.25g |
4-[4-(propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one |
2060051-20-7 | 95.0% | 0.25g |
$1078.0 | 2025-03-18 | |
Enamine | EN300-331147-0.05g |
4-[4-(propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one |
2060051-20-7 | 95.0% | 0.05g |
$983.0 | 2025-03-18 | |
Enamine | EN300-331147-5.0g |
4-[4-(propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one |
2060051-20-7 | 95.0% | 5.0g |
$3396.0 | 2025-03-18 | |
Enamine | EN300-331147-0.5g |
4-[4-(propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one |
2060051-20-7 | 95.0% | 0.5g |
$1124.0 | 2025-03-18 | |
Enamine | EN300-331147-10.0g |
4-[4-(propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one |
2060051-20-7 | 95.0% | 10.0g |
$5037.0 | 2025-03-18 | |
Enamine | EN300-331147-1.0g |
4-[4-(propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one |
2060051-20-7 | 95.0% | 1.0g |
$1172.0 | 2025-03-18 |
2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]- 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]-に関する追加情報
Comprehensive Overview of 2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]- (CAS No. 2060051-20-7)
The compound 2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]- (CAS No. 2060051-20-7) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its spirocyclic framework and aromatic substitution make it a valuable scaffold for drug discovery, particularly in the development of central nervous system (CNS) therapeutics. Researchers are increasingly exploring its potential applications in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as its role in modulating G-protein-coupled receptors (GPCRs).
One of the key features of 2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]- is its rigid spirocyclic core, which enhances its binding affinity to biological targets. This structural characteristic is particularly relevant in the context of drug design, where molecular rigidity often correlates with improved pharmacokinetic properties. Recent studies have highlighted its potential as a selective enzyme inhibitor, with applications in metabolic disorder treatments. The compound's lipophilic nature also makes it a candidate for crossing the blood-brain barrier (BBB), a critical factor in CNS drug development.
In the realm of synthetic chemistry, 2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]- serves as a versatile intermediate. Its synthesis often involves multicomponent reactions or catalytic cyclization techniques, which are topics of high interest in green chemistry and sustainable synthesis. Researchers are actively investigating atom-economical methods to produce this compound, aligning with the growing demand for environmentally friendly chemical processes. The compound's isopropylphenyl moiety further contributes to its utility in structure-activity relationship (SAR) studies, enabling fine-tuning of biological activity.
The pharmaceutical industry is particularly intrigued by the potential of 2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]- in addressing unmet medical needs. For instance, its neuroprotective effects are being explored in preclinical models of traumatic brain injury (TBI) and stroke. Additionally, its modulatory effects on neurotransmitter systems could pave the way for novel antidepressants or anxiolytics. These applications are especially relevant given the rising global prevalence of mental health disorders and the need for more effective therapeutics.
From a commercial perspective, 2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]- is available through specialized chemical suppliers and custom synthesis providers. Its high purity and consistent quality are critical for research and development efforts. The compound is typically supplied in milligram to kilogram quantities, catering to both academic laboratories and industrial-scale applications. Pricing and availability are often influenced by factors such as synthetic complexity and market demand.
In summary, 2-Azaspiro[4.4]nonan-1-one, 4-[4-(1-methylethyl)phenyl]- (CAS No. 2060051-20-7) represents a promising candidate for advancing drug discovery and medicinal chemistry. Its unique structural features, combined with its potential therapeutic applications, make it a subject of ongoing research. As scientists continue to unravel its mechanistic insights and biological targets, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals.
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